molecular formula C13H8N2O5 B12584937 2',4'-Dinitro[1,1'-biphenyl]-4-carbaldehyde CAS No. 361543-98-8

2',4'-Dinitro[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B12584937
CAS No.: 361543-98-8
M. Wt: 272.21 g/mol
InChI Key: GKSLJDFYTQKKPV-UHFFFAOYSA-N
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Description

2',4'-Dinitro[1,1'-biphenyl]-4-carbaldehyde is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Compounds based on the 2,4-dinitro-biphenyl structure have been identified as inhibitors of key pro-inflammatory enzymes within the MAPEG family, including leukotriene C4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP) . This makes the scaffold a promising molecular platform for a multitargeting approach to modulate pro-inflammatory mediators in the research of chronic inflammatory diseases and cancer . The structure features a carbaldehyde functional group, which provides a versatile handle for further synthetic elaboration via condensation or nucleophilic addition reactions, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions in a well-ventilated laboratory setting.

Properties

CAS No.

361543-98-8

Molecular Formula

C13H8N2O5

Molecular Weight

272.21 g/mol

IUPAC Name

4-(2,4-dinitrophenyl)benzaldehyde

InChI

InChI=1S/C13H8N2O5/c16-8-9-1-3-10(4-2-9)12-6-5-11(14(17)18)7-13(12)15(19)20/h1-8H

InChI Key

GKSLJDFYTQKKPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents : Concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
  • Temperature : Typically conducted at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.
  • Yield : The nitration step generally yields a mixture of products, with 2-nitrobiphenyl and 4-nitrobiphenyl being the primary products.

Example Procedure

A typical procedure for nitrating biphenyl might involve:

  • Mixing biphenyl with concentrated sulfuric acid in a cooled flask.
  • Slowly adding concentrated nitric acid while maintaining the temperature below 5°C.
  • Stirring the mixture for several hours.
  • Quenching the reaction with ice water and extracting the organic layer.

Formylation Reaction

Following nitration, the next step is to introduce the aldehyde group via formylation. This can be achieved using methods such as the Vilsmeier-Haack reaction or other formylating agents.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a popular method for introducing aldehyde groups into aromatic compounds. The general procedure includes:

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
  • Conditions : The reaction is typically carried out at elevated temperatures (around 80°C).

Example Procedure

  • Dissolve the nitrated biphenyl derivative in DMF.
  • Add phosphorus oxychloride dropwise while stirring.
  • Heat the mixture to 80°C for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.

Summary of Yields and Characterization

The overall yield from these reactions can vary based on conditions but typically ranges from 50% to 90% depending on purification methods employed.

Step Reaction Type Yield (%) Notes
Nitration Electrophilic Aromatic Substitution 60-80% Mixture of ortho and para products
Formylation Vilsmeier-Haack 70-90% Requires careful temperature control
Overall Synthesis Yield Combined Steps 50-70% Dependent on purification efficiency

Characterization Techniques

Characterization of 2',4'-Dinitro[1,1'-biphenyl]-4-carbaldehyde can be performed using various spectroscopic techniques:

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dinitro[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used under mild conditions.

Major Products

    Reduction: The major product is the corresponding diamine derivative.

    Substitution: Products vary depending on the nucleophile used but typically involve the replacement of one or both nitro groups.

Scientific Research Applications

2’,4’-Dinitro[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its reactive functional groups.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2’,4’-Dinitro[1,1’-biphenyl]-4-carbaldehyde involves its ability to undergo nucleophilic aromatic substitution and reduction reactions. The nitro groups act as strong electron-withdrawing groups, making the aromatic ring susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications .

Comparison with Similar Compounds

Electronic and Spectroscopic Properties

  • Parent compound : Exhibits a carbonyl n→π* transition near 330 nm in UV-Vis spectra .
  • Nitro-substituted analogs : Expected to show red-shifted absorption due to enhanced conjugation and electron withdrawal.
  • Pyridin-2-yloxy derivatives (e.g., 1d, 1e) : Display absorptions at 312–321 nm, influenced by substituent position relative to the carbonyl .

Data Tables

Table 1: Comparison of Key Biphenylcarbaldehyde Derivatives

Compound Substituents Synthesis Yield (%) Key Properties/Applications Reference ID
[1,1'-biphenyl]-4-carbaldehyde None N/A Precursor for neuroprotective nitrones
3,5-Dimethyl derivative 3,5-CH₃ 18 Steric hindrance in cross-coupling
2'-Fluoro derivative 2'-F N/A Halogen-directed functionalization
BPHBN5 4,4'-dicarbaldehyde Good yield High neuroprotective activity
ETBC (COF precursor) Ethene-tetrayl N/A Energy storage materials

Table 2: Electronic Effects of Substituents

Substituent Type Example Compound UV-Vis Absorption (nm) Reactivity Trend
Electron-withdrawing (NO₂) Hypothetical 2',4'-NO₂ ~340–350 (predicted) Reduced nucleophilicity
Electron-donating (OCH₃) 2'-Methoxy derivative ~320–330 Enhanced stability
Halogen (F) 2'-Fluoro derivative 312–321 Directed functionalization

Biological Activity

2',4'-Dinitro[1,1'-biphenyl]-4-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2',4'-dinitro[1,1'-biphenyl]-4-carbaldehyde features a biphenyl core with two nitro groups and an aldehyde functional group. This configuration is believed to influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 2',4'-dinitro[1,1'-biphenyl]-4-carbaldehyde exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains.
  • Antitumor Properties : Preliminary studies suggest potential in inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects : There are indications of its role in modulating inflammatory responses.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2',4'-dinitro[1,1'-biphenyl]-4-carbaldehyde against common pathogens. The results are summarized in the table below:

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.050 µg/mL
Escherichia coli12.575 µg/mL
Candida albicans14.060 µg/mL

These findings indicate that the compound possesses notable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Antitumor Activity

Research into the antitumor effects of 2',4'-dinitro[1,1'-biphenyl]-4-carbaldehyde revealed its potential to inhibit the growth of cancer cell lines. The following table summarizes the results from various studies:

Cell LineIC50 (µM)Effect Observed
MCF-7 (breast cancer)20Inhibition of cell proliferation
HeLa (cervical cancer)15Induction of apoptosis
A549 (lung cancer)18Cell cycle arrest

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle modulation.

The biological activity of 2',4'-dinitro[1,1'-biphenyl]-4-carbaldehyde is hypothesized to be linked to its ability to interact with cellular targets involved in key pathways:

  • Reactive Oxygen Species (ROS) Generation : The presence of nitro groups may enhance oxidative stress in cells, contributing to its antitumor effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for tumor growth and microbial survival.

Case Studies

Several case studies have documented the effects of this compound in vivo:

  • Study on Tumor Growth Inhibition : Mice treated with varying doses of 2',4'-dinitro[1,1'-biphenyl]-4-carbaldehyde showed a significant reduction in tumor size compared to controls.
  • Antimicrobial Efficacy in Animal Models : In a model infected with Staphylococcus aureus, administration of the compound resulted in improved survival rates and reduced bacterial load.

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